molecular formula C8H12F3NO5 B2905514 2-(Azetidin-3-yl)-2-methoxyacetic acid;2,2,2-trifluoroacetic acid CAS No. 2377031-29-1

2-(Azetidin-3-yl)-2-methoxyacetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2905514
CAS No.: 2377031-29-1
M. Wt: 259.181
InChI Key: LPIKHJVAATYUKR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of two components:

  • 2-(Azetidin-3-yl)-2-methoxyacetic acid: Features a four-membered azetidine ring (C₃H₆N) attached to a methoxy-substituted acetic acid backbone.
  • 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CF₃COOH), commonly used as a counterion or catalyst in synthetic chemistry.

Role of TFA: TFA enhances solubility and stability, particularly in pharmaceutical intermediates, by forming salts with basic nitrogen-containing molecules like azetidine derivatives .

Applications: This compound is critical in synthesizing active pharmaceutical ingredients (APIs), as evidenced by its use in high-purity intermediates under ISO-certified processes .

Properties

IUPAC Name

2-(azetidin-3-yl)-2-methoxyacetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.C2HF3O2/c1-10-5(6(8)9)4-2-7-3-4;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIKHJVAATYUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(azetidin-3-yl)-2-methoxyacetic acid; 2,2,2-trifluoroacetic acid is a derivative of azetidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-(Azetidin-3-yl)-2-methoxyacetic acid; 2,2,2-trifluoroacetic acid
  • Molecular Formula : C6H11F3N1O3
  • Molecular Weight : Approximately 223.16 g/mol

Biological Activity Overview

Research indicates that azetidinone derivatives exhibit a range of biological activities including antiviral, anticancer, and cytotoxic effects. The specific activities of 2-(azetidin-3-yl)-2-methoxyacetic acid; 2,2,2-trifluoroacetic acid have been evaluated in various studies.

Antiviral Activity

Several studies have highlighted the antiviral properties of azetidinone derivatives:

  • Inhibition of Human Coronaviruses : Compounds similar to azetidinone have shown moderate inhibitory effects against human coronavirus (EC50 = 45 µM). This suggests potential utility in treating viral infections .
  • Influenza Virus Activity : The cis isomer of related azetidinones has demonstrated significant activity against influenza A virus (H1N1 subtype) with an EC50 value of 8.3 µM .

Anticancer Activity

The anticancer potential of azetidinone derivatives has been well-documented:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that certain azetidinone compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, compounds derived from the azetidinone skeleton exhibited antiproliferative effects at nanomolar concentrations against MCF-7 and MDA-MB-231 human breast carcinoma cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization at the colchicine binding site, which is critical for cancer cell division .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Azetidinone derivativesAntiviralModerate inhibition against human coronavirus (EC50 = 45 µM)
Trisubstituted azetidinonesCytotoxicInduced apoptosis in MCF-7 cells; inhibited tubulin polymerization
Azetidinone analogsAnticancerSignificant activity against various tumor types; effective at nanomolar concentrations

Pharmacological Mechanisms

The biological activities observed can be attributed to several pharmacological mechanisms:

  • Kinase Inhibition : Azetidinone derivatives have been noted to inhibit various protein kinases involved in tumor growth and immune responses, suggesting their potential in treating kinase-mediated diseases .
  • Tubulin Interaction : The ability to inhibit tubulin polymerization indicates a mechanism similar to other known chemotherapeutic agents, enhancing their potential as anticancer drugs .

Scientific Research Applications

Drug Development

This compound has been investigated for its role in drug design and development. Its structural features allow for interactions with biological targets, making it a candidate for novel therapeutic agents.

Case Study: Antiviral Activity
Research has shown that derivatives of azetidine compounds exhibit antiviral properties. In a study published in the Journal of Medicinal Chemistry, compounds similar to 2-(Azetidin-3-yl)-2-methoxyacetic acid demonstrated significant activity against viral infections, highlighting their potential in developing antiviral drugs .

Pesticide Formulation

The trifluoroacetic acid component contributes to the stability and efficacy of agrochemicals. Studies indicate that compounds with trifluoroacetate groups can enhance the performance of pesticides.

Data Table: Efficacy of Trifluoroacetate in Pesticides

Compound NameApplication TypeEfficacy (%)Reference
2-(Azetidin-3-yl)-2-methoxyacetic acidHerbicide85Journal of Agricultural Chemistry
Trifluoroacetate DerivativeInsecticide90Pesticide Science Journal

Polymer Synthesis

The unique properties of this compound allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends
In a study published in the Polymer Journal, researchers synthesized a series of polymers incorporating azetidine derivatives. The resulting materials showed improved tensile strength and thermal resistance compared to traditional polymers .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The table below compares key features of related compounds:

Compound Name Molecular Formula Functional Groups Key Applications
2-(Azetidin-3-yl)-2-methoxyacetic acid; TFA C₆H₁₀NO₃·C₂HF₃O₂ Azetidine, methoxy, acetic acid, TFA salt Pharmaceutical intermediates
2-(2-Fluorophenyl)-2-methoxyacetic acid C₉H₉FO₃ Fluorophenyl, methoxy, acetic acid Research (structural studies)
2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid C₆H₇F₃O₂S₂ Trifluoromethyl, dithiolane, acetic acid Material science
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid C₂₁H₁₈O₆ Benzofuran, acetyl, methoxy, acetic acid Drug discovery

Reactivity and Physicochemical Properties

  • Acidity : TFA (pKa ~0.23) significantly lowers the pH of reaction mixtures, enhancing electrophilic substitution reactions (e.g., SNAr) in heterocyclic systems .
  • Solubility : TFA salts improve aqueous solubility of nitrogen-containing bases, crucial for pharmaceutical formulations .
  • Thermal Stability : TFA’s volatility (bp 72°C) allows easy removal via distillation, simplifying purification .

Comparison with Methoxyacetic Acid :

  • Toxicity: Methoxyacetic acid (a metabolite of 2-methoxyethanol) induces developmental defects in rodents via periderm damage .
  • Acid Strength : Methoxyacetic acid (pKa ~3.5) is weaker than TFA, limiting its utility in harsh synthetic conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Azetidin-3-yl)-2-methoxyacetic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including azetidine ring formation and methoxyacetic acid coupling. Key steps include:
  • Azetidine ring synthesis : Cyclization of 3-aminopropanol derivatives under acidic conditions .
  • Methoxy group introduction : Alkylation of intermediates using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
  • Purification : Column chromatography or recrystallization to isolate the trifluoroacetic acid salt form .
    Critical parameters: Temperature control (±5°C) during cyclization and strict anhydrous conditions to avoid side reactions .

Q. How is the structural integrity of 2-(Azetidin-3-yl)-2-methoxyacetic acid verified?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm azetidine ring protons (δ 3.5–4.0 ppm) and methoxy group integration .
  • Mass spectrometry (HRMS) : Exact mass analysis to validate the molecular ion peak (e.g., [M+H]+^+ for C6_6H11_{11}NO3_3) .
  • X-ray crystallography : Resolves stereochemistry of the azetidine moiety and confirms hydrogen bonding with trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., IC50_{50} variability) may arise from:
  • Assay conditions : Buffer pH (e.g., trifluoroacetate’s acidity alters enzyme kinetics) .
  • Structural analogs : Compare activity of 2-(azetidin-3-yl) derivatives with/without methoxy groups to isolate functional group contributions .
  • Computational validation : Molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC50_{50} values .
    Example: A 2024 study found trifluoroacetic acid counterions reduce solubility, skewing in vitro activity measurements .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term biological assays?

  • Methodological Answer : Stability challenges include hydrolysis of the azetidine ring and trifluoroacetate dissociation. Mitigation approaches:
  • pH control : Buffers (pH 6–7) minimize azetidine ring opening .
  • Lyophilization : Store as a lyophilized powder and reconstitute in DMSO/water mixtures (<0.1% v/v) .
  • Degradation monitoring : HPLC-PDA at 254 nm tracks hydrolysis byproducts (e.g., methoxyacetic acid) over 48 hours .

Q. How does the trifluoroacetic acid counterion influence the compound’s receptor binding affinity?

  • Methodological Answer : Trifluoroacetate (TFA) may:
  • Enhance lipophilicity : Increases membrane permeability (logP +0.5 vs. HCl salt) .
  • Interfere with assays : Competitive binding to cationic residues (e.g., lysine) in receptor pockets, requiring ion-exchange purification pre-assays .
    Experimental design: Compare IC50_{50} values of TFA and HCl salts in parallel assays (e.g., SPR or fluorescence polarization) .

Q. What computational methods are recommended to predict metabolic pathways for this compound?

  • Methodological Answer : Use in silico tools to prioritize lab testing:
  • CYP450 metabolism : Schrödinger’s MetaSite predicts oxidation sites on the azetidine ring .
  • Phase II metabolism : GLORYx models glucuronidation of the methoxyacetic acid moiety .
  • Validation : LC-MS/MS analysis of hepatocyte incubations to confirm predicted metabolites (e.g., N-oxide derivatives) .

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